molecular formula C21H20N8O4S B2838199 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 920163-75-3

7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2838199
CAS No.: 920163-75-3
M. Wt: 480.5
InChI Key: LKWVUEXBAWALBP-UHFFFAOYSA-N
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Description

7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a piperazine moiety substituted with a sulfonyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antitumor activities . Therefore, it’s plausible that this compound may also target cancer cells or specific proteins within these cells.

Mode of Action

Similar compounds have been found to demonstrate potent cytotoxicity and inhibitory activity against certain proteins . This suggests that the compound could interact with its targets, possibly leading to inhibition of these proteins and subsequent cell death.

Biochemical Pathways

Based on the antitumor activities of similar compounds, it’s possible that this compound could affect pathways related to cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-aminopyrazole and formamide under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves a Suzuki coupling reaction between a halogenated triazolopyrimidine intermediate and a phenylboronic acid derivative.

    Attachment of the piperazine moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

    Aminated derivatives: Reduction of the nitro group yields amine derivatives.

    Oxidized products: Introduction of hydroxyl or carbonyl groups through oxidation.

    Substituted piperazines: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-(phenylsulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
  • 7-(4-((2-methylphenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in the presence of the 2-methyl-5-nitrophenyl group. This specific substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds. The nitro group, in particular, can influence the compound’s reactivity and biological activity, making it a valuable molecule for various research applications.

Properties

IUPAC Name

7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O4S/c1-15-7-8-17(29(30)31)13-18(15)34(32,33)27-11-9-26(10-12-27)20-19-21(23-14-22-20)28(25-24-19)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWVUEXBAWALBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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